(2Z)-2-[(5-chloro-2-methoxyphenyl)imino]-7-hydroxy-2H-chromene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2Z)-2-[(5-chloro-2-methoxyphenyl)imino]-7-hydroxy-2H-chromene-3-carboxamide, also known as CMC-544, is a small molecule drug that has shown potential in the treatment of various types of cancer. In
Mécanisme D'action
The mechanism of action of (2Z)-2-[(5-chloro-2-methoxyphenyl)imino]-7-hydroxy-2H-chromene-3-carboxamide involves the binding of the drug to CD22 on the surface of cancer cells. This binding leads to internalization of the drug into the cancer cells, where it causes cell death through a variety of mechanisms, including inhibition of protein synthesis and induction of apoptosis. The drug has been shown to be highly selective for CD22, with minimal off-target effects on normal cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2Z)-2-[(5-chloro-2-methoxyphenyl)imino]-7-hydroxy-2H-chromene-3-carboxamide are primarily related to its mechanism of action. The drug has been shown to induce cell death in cancer cells, leading to tumor regression in preclinical studies. The drug also has immunomodulatory effects, which may enhance the body's natural immune response to cancer cells. In addition, the drug has been shown to have minimal toxicity in normal cells, which is a promising feature for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of (2Z)-2-[(5-chloro-2-methoxyphenyl)imino]-7-hydroxy-2H-chromene-3-carboxamide for lab experiments is its high selectivity for CD22, which allows for specific targeting of cancer cells. The drug has also shown promising results in preclinical studies, which suggests that it may be effective in treating various types of cancer. However, one limitation of the drug is its complex synthesis process, which may make it difficult to produce in large quantities for clinical use.
Orientations Futures
For scientific research on (2Z)-2-[(5-chloro-2-methoxyphenyl)imino]-7-hydroxy-2H-chromene-3-carboxamide include further preclinical studies to explore its efficacy in different types of cancer, as well as studies to optimize the synthesis process for large-scale production. In addition, studies to investigate the drug's immunomodulatory effects and potential for combination therapy with other cancer treatments may also be promising avenues for future research.
Méthodes De Synthèse
The synthesis of (2Z)-2-[(5-chloro-2-methoxyphenyl)imino]-7-hydroxy-2H-chromene-3-carboxamide involves a multi-step process that includes the reaction of 5-chloro-2-methoxyaniline with 2-hydroxy-3-methoxybenzaldehyde to form an imine intermediate. This intermediate is then reacted with 7-hydroxy-2H-chromene-3-carboxylic acid to form the final product, (2Z)-2-[(5-chloro-2-methoxyphenyl)imino]-7-hydroxy-2H-chromene-3-carboxamide. The synthesis process is complex and requires careful optimization of reaction conditions to achieve high yields of the final product.
Applications De Recherche Scientifique
(2Z)-2-[(5-chloro-2-methoxyphenyl)imino]-7-hydroxy-2H-chromene-3-carboxamide has shown promising results in preclinical studies for the treatment of various types of cancer, including non-Hodgkin lymphoma, acute lymphoblastic leukemia, and multiple myeloma. The drug works by targeting CD22, a protein that is overexpressed on the surface of cancer cells. (2Z)-2-[(5-chloro-2-methoxyphenyl)imino]-7-hydroxy-2H-chromene-3-carboxamide binds to CD22 and is internalized by the cancer cells, leading to cell death. The drug has also shown potential in combination with other cancer therapies, such as chemotherapy and radiation therapy.
Propriétés
IUPAC Name |
2-(5-chloro-2-methoxyphenyl)imino-7-hydroxychromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O4/c1-23-14-5-3-10(18)7-13(14)20-17-12(16(19)22)6-9-2-4-11(21)8-15(9)24-17/h2-8,21H,1H3,(H2,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKEUPEJHGSOHFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)N=C2C(=CC3=C(O2)C=C(C=C3)O)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-2-[(5-chloro-2-methoxyphenyl)imino]-7-hydroxy-2H-chromene-3-carboxamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.